molecular formula C6H11NO B14775142 1-methyl(3,3,5,5-(2)H)piperidin-4-one

1-methyl(3,3,5,5-(2)H)piperidin-4-one

Cat. No.: B14775142
M. Wt: 117.18 g/mol
InChI Key: HUUPVABNAQUEJW-RRVWJQJTSA-N
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Description

1-Methyl(3,3,5,5-(²H))piperidin-4-one is a deuterated derivative of the piperidin-4-one scaffold, characterized by a methyl group at the 1-position and deuterium atoms replacing hydrogen at the 3,3,5,5-positions. Piperidin-4-one derivatives are widely studied for their anticancer, antimicrobial, and catalytic applications, with structural modifications (e.g., diarylidene substitutions, halogenation, or isotopic labeling) critically influencing their activity .

Properties

Molecular Formula

C6H11NO

Molecular Weight

117.18 g/mol

IUPAC Name

3,3,5,5-tetradeuterio-1-methylpiperidin-4-one

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2

InChI Key

HUUPVABNAQUEJW-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H]

Canonical SMILES

CN1CCC(=O)CC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Scientific Research Applications

1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl(3,3,5,5-(²H))piperidin-4-one with key analogs, focusing on structural, physicochemical, and biological distinctions.

Key Observations :

  • Diarylidene derivatives (e.g., EF24, EF25-(GSH)₂) prioritize aromatic substitutions for enhanced π-π stacking and target binding, whereas the deuterated analog focuses on pharmacokinetic optimization.
Physicochemical Properties
Property 1-Methyl(3,3,5,5-(²H))piperidin-4-one EF24 EF25-(GSH)₂ 1-Methyl-2,6-diphenylpiperidin-4-one
Solubility Moderate (deuterium may reduce polarity) Low (hydrophobic diarylidene groups) High (due to glutathione’s carboxylates) Low (bulky phenyl groups)
Stability High metabolic stability (deuterium effect) Moderate (prone to Michael addition) High (conjugation prevents degradation) Moderate (susceptible to oxidation)
Hydrogen Bonding Weaker C–D∙∙∙O vs. C–H∙∙∙O interactions Strong C–H∙∙∙O/N with fluorobenzylidenes Dominated by glutathione’s H-bond donors Limited due to phenyl steric hindrance

Key Observations :

  • Deuteration may marginally reduce aqueous solubility compared to non-deuterated analogs but significantly enhances metabolic stability, a critical advantage in drug design .
  • EF25-(GSH)₂ exemplifies how conjugation (e.g., glutathione) improves solubility and stability, contrasting with the deuterated compound’s focus on isotopic tuning .

Key Observations :

  • The deuterated compound’s bioactivity remains understudied, but its design parallels EF24/EF25-(GSH)₂ in targeting oxidative stress pathways. Deuteration could mitigate rapid metabolism, a limitation of EF24 .
  • Diarylidene derivatives (EF24, EF25-(GSH)₂) show superior potency due to aromatic interactions with cellular targets, while the deuterated analog may trade potency for sustained exposure .

Q & A

Q. How do control experiments validate the role of deuterium in modulating biological activity?

  • Methodological Answer : Compare the deuterated compound with its non-deuterated analog in parallel assays (e.g., enzyme kinetics or cellular uptake studies). Use isotopologue-matched controls to isolate isotope-specific effects from structural variability. Replicate experiments across multiple cell lines or animal models to ensure reproducibility .

Q. What are the challenges in scaling up deuterated piperidinone synthesis while maintaining isotopic fidelity?

  • Methodological Answer : Scale-up introduces heterogeneity in mixing and heat transfer, risking incomplete deuteration. Mitigate via flow chemistry with precise temperature/residence time control. Monitor batch consistency using inline PAT tools (e.g., Raman spectroscopy) and optimize solvent recovery to reduce costs .

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